Monamidocin
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Overview
Description
Monamidocin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Fibrinogen Receptor Antagonism
Monamidocin is known for its role as a fibrinogen receptor antagonist. It inhibits the binding of fibrinogen to its receptor with significant efficacy, demonstrating IC50 values in various ranges depending on the type of aggregation induced. This property makes it a subject of interest in research related to platelet aggregation and potentially in the development of treatments for conditions involving blood clotting (Kamiyama et al., 1995).
Structural Elucidation and Production
The structure of this compound has been extensively studied, revealing its molecular formula and detailed structural components through various methods, including NMR and HPLC. Understanding its structure is crucial for exploring potential medical applications and synthesizing analogs (Kamiyama et al., 1995).
Microbial Resistance Studies
This compound's relevance extends to studies on microbial resistance, particularly in understanding genetic elements like 'Mona' in Monilinia fructicola. Such studies are important in agriculture, especially in the context of fungicide resistance and effective disease management in crops (Villani & Cox, 2011).
Properties
Molecular Formula |
C15H22N4O4 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-15(17)18-8-4-7-12(20)13(21)19-11(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,20H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18)/t11-,12-/m0/s1 |
InChI Key |
UVIGFTRCBVMVNN-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)O |
Synonyms |
monamidocin N-((S)-5-guanidino-2-hydroxypentanoyl)-L-phenylalanine N-(5-guanidino-2-hydroxypentanoyl)phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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